molecular formula C19H16Cl2N2O2 B11629104 Ethyl 6-chloro-4-[(3-chlorophenyl)amino]-8-methylquinoline-3-carboxylate

Ethyl 6-chloro-4-[(3-chlorophenyl)amino]-8-methylquinoline-3-carboxylate

Cat. No.: B11629104
M. Wt: 375.2 g/mol
InChI Key: MWPSUZBCKJCCSS-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-4-[(3-chlorophenyl)amino]-8-methylquinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-4-[(3-chlorophenyl)amino]-8-methylquinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Amination: The amino group is introduced by reacting the chlorinated quinoline with an appropriate amine, such as 3-chloroaniline, under suitable conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Large-scale production typically requires the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-4-[(3-chlorophenyl)amino]-8-methylquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The chlorine atoms on the quinoline ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-4-[(3-chlorophenyl)amino]-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline core structure.

    Quinoline N-oxides: Oxidized derivatives of quinoline with potential biological activities.

    Aminochloroquinolines: Compounds with amino and chloro substituents on the quinoline ring, similar to the target compound.

Uniqueness

Ethyl 6-chloro-4-[(3-chlorophenyl)amino]-8-methylquinoline-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual chlorine substitution and ester functionality make it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C19H16Cl2N2O2

Molecular Weight

375.2 g/mol

IUPAC Name

ethyl 6-chloro-4-(3-chloroanilino)-8-methylquinoline-3-carboxylate

InChI

InChI=1S/C19H16Cl2N2O2/c1-3-25-19(24)16-10-22-17-11(2)7-13(21)9-15(17)18(16)23-14-6-4-5-12(20)8-14/h4-10H,3H2,1-2H3,(H,22,23)

InChI Key

MWPSUZBCKJCCSS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NC3=CC(=CC=C3)Cl)Cl)C

Origin of Product

United States

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